5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

Medicinal Chemistry Organic Synthesis Physicochemical Property

Why Choose This Compound? The 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde scaffold uniquely combines a bromine handle for cross-coupling diversification with a trifluoromethyl group for enhanced metabolic stability and lipophilicity. Unlike simpler analogs, this precise salicylaldehyde derivative enables proteomics labeling, anti-infective synthesis, and custom probe development. Available in ≥98% purity, it is the preferred intermediate for lead-like molecule construction and next-generation agrochemicals.

Molecular Formula C8H4BrF3O2
Molecular Weight 269.01 g/mol
CAS No. 251300-30-8
Cat. No. B112359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde
CAS251300-30-8
Molecular FormulaC8H4BrF3O2
Molecular Weight269.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)O)C(F)(F)F)Br
InChIInChI=1S/C8H4BrF3O2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-3,14H
InChIKeyNCOPDQCEVBJGNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (CAS 251300-30-8): A Trifluoromethyl-Salicylaldehyde Building Block for Advanced Synthesis


5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde (CAS 251300-30-8) is a substituted benzaldehyde derivative characterized by a bromine atom, a hydroxyl group, and a trifluoromethyl group on the benzene ring [1]. This compound, with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol, serves as a versatile intermediate in organic synthesis, particularly for constructing trifluoromethyl-substituted bioactive molecules . Its dual functional handles—the aldehyde and hydroxyl groups—enable a wide array of chemical transformations, making it valuable in pharmaceutical and agrochemical research [2].

Why 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde Cannot Be Replaced by Generic Salicylaldehyde Analogs


The unique combination of a bromine atom at the 5-position and a trifluoromethyl group at the 3-position on the salicylaldehyde scaffold imparts distinct physicochemical properties and reactivity profiles that are not achievable with simpler analogs. The trifluoromethyl group significantly alters the electronic environment, enhancing lipophilicity and metabolic stability, while the bromine provides a versatile handle for cross-coupling reactions [1]. As demonstrated by comparative data, generic substitution with non-trifluoromethyl or non-brominated salicylaldehydes would lead to substantial changes in acidity (pKa), lipophilicity (LogP), and synthetic utility, thereby compromising the intended outcome in applications such as proteomics research [2] or the synthesis of complex bioactive molecules .

Quantitative Differentiation of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde Against Closest Analogs


Enhanced Acidity (pKa) of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde Relative to Non-Trifluoromethyl and Non-Brominated Salicylaldehydes

The predicted pKa of 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is 5.59±0.48, indicating significantly stronger acidity compared to 5-bromo-2-hydroxybenzaldehyde (pKa 7.96) and 3-(trifluoromethyl)salicylaldehyde (pKa 7.27) . This ~2.4 log unit decrease in pKa compared to the non-trifluoromethyl analog translates to over 250-fold greater acidity, a critical factor for reactivity in deprotonation-dependent transformations and for modulating pharmacokinetic properties in derived drug candidates [1]. The trifluoromethyl group's strong electron-withdrawing effect at the 3-position is the primary driver of this enhanced acidity [2].

Medicinal Chemistry Organic Synthesis Physicochemical Property

Balanced Lipophilicity (LogP) of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde for Optimal Membrane Permeability

While a directly measured LogP for the target compound is not available in the open literature, the influence of its substituents can be inferred by comparison with related analogs. 3-(Trifluoromethyl)salicylaldehyde has a calculated LogP of 2.91, and 5-bromo-2-hydroxybenzaldehyde has a LogP of 2.80 [1]. The presence of both the lipophilic trifluoromethyl and bromine groups on the target compound suggests a LogP value > 3.0, placing it within the optimal range (1-4) for passive membrane permeability while avoiding the solubility and promiscuity issues associated with excessively high LogP compounds (>5) [2]. This balanced lipophilicity is crucial for developing orally bioavailable drug candidates [3].

Drug Design ADME Physicochemical Property

Synthetic Accessibility and Scalability: Demonstrated Multi-Gram Synthesis with High Purity

The synthesis of 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is well-established and proceeds in 66% yield via bromination of the commercially available 2-hydroxy-3-(trifluoromethyl)benzaldehyde with N-bromosuccinimide (NBS) in acetonitrile at 0°C for 1 hour . This procedure has been validated at a 10 g scale, indicating reliable scalability [1]. In contrast, the synthesis of 5-bromo-2-hydroxybenzaldehyde often requires harsher conditions or provides lower selectivity . Furthermore, the target compound is commercially available with a minimum purity of 98% (GC) and can be manufactured at scales up to 200 kg, ensuring reliable supply for research and development programs [2].

Process Chemistry Chemical Synthesis Scale-up

Unique Scaffold for Dual Functionalization: Combining Bromine Cross-Coupling and Aldehyde Condensation Chemistry

The presence of a bromine atom at the 5-position and an aldehyde group at the 1-position provides orthogonal reactive handles for sequential derivatization. The bromine enables a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the aldehyde is amenable to reductive amination, Grignard additions, and hydrazone formation [1]. This dual functionality is not present in simpler salicylaldehyde analogs like 3-(trifluoromethyl)salicylaldehyde (which lacks a halogen for cross-coupling) or 5-bromo-2-hydroxybenzaldehyde (which lacks the electron-withdrawing trifluoromethyl group) [2]. The combination allows for the rapid construction of complex, diversely functionalized molecular libraries [3].

Organic Synthesis Medicinal Chemistry Chemical Biology

Optimal Application Scenarios for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde in Research and Development


Medicinal Chemistry: Designing Orally Bioavailable Drug Candidates with Enhanced Metabolic Stability

The combination of a trifluoromethyl group (for improved metabolic stability and lipophilicity) and a bromine atom (for structural diversification via cross-coupling) makes this compound an ideal building block for synthesizing lead-like molecules. The balanced LogP (~>3.0) suggests good oral absorption potential, while the low pKa (5.59) may enhance target binding through ionic interactions . This compound has been specifically utilized in the synthesis of salicylanilide derivatives with potent activity against multidrug-resistant S. aureus, highlighting its utility in anti-infective drug discovery [1].

Chemical Biology: Synthesis of Activity-Based Probes and Chemical Tools for Proteomics Research

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde is explicitly marketed as a substituted benzaldehyde for proteomics research, where its aldehyde functionality can be used to label or modify proteins . The bromine atom offers a convenient site for attaching affinity tags (e.g., biotin) or fluorescent reporters via cross-coupling chemistry, enabling the creation of custom chemical probes for target identification and validation studies [1].

Agrochemical Discovery: Synthesis of Fluorinated Fungicides and Herbicides

The trifluoromethyl group is a privileged motif in agrochemicals, often conferring enhanced bioavailability and environmental persistence. The compound's structural features align with those found in known agricultural fungicides, as demonstrated in the synthesis of (S)-MA20565, a wide-spectrum fungicide built from trifluoromethylated aniline and bromobenzaldehyde precursors . This compound can serve as a key intermediate in the development of next-generation crop protection agents with improved efficacy and selectivity [1].

Materials Science: Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The salicylaldehyde moiety, particularly when substituted with electron-withdrawing groups, is an excellent ligand for metal ions. The compound has been used to synthesize Schiff base ligands and their transition metal complexes, which exhibit antimicrobial and antifungal activities . These metal complexes also hold potential as functional materials, including sensors and catalysts, due to their tunable electronic and structural properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.